3-(4-Tert-butoxybenzyl)piperidine
Description
3-(4-Tert-butoxybenzyl)piperidine is a piperidine derivative featuring a tert-butoxy-substituted benzyl group at the 3-position of the piperidine ring. Piperidine, a six-membered aliphatic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The tert-butoxybenzyl substituent introduces steric bulk and electron-donating properties, which may enhance metabolic stability and influence binding interactions in therapeutic applications .
Properties
IUPAC Name |
3-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-16(2,3)18-15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGPWEBHKVKTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702148 | |
| Record name | 3-[(4-tert-Butoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661470-64-0 | |
| Record name | 3-[(4-tert-Butoxyphenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Tert-butoxybenzyl)piperidine typically involves the following steps:
Benzyl Protection: The starting material, piperidine, is first protected by converting it into a benzyl-protected derivative.
Tert-Butylation: The benzyl-protected piperidine undergoes tert-butoxylation to introduce the tert-butoxy group at the 4-position of the benzyl ring.
Deprotection: Finally, the benzyl protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Tert-butoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different derivatives of the piperidine ring.
Scientific Research Applications
3-(4-Tert-butoxybenzyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Tert-butoxybenzyl)piperidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The tert-butoxybenzyl group distinguishes 3-(4-Tert-butoxybenzyl)piperidine from other piperidine derivatives. Key comparisons include:
- 3-(4-Chlorobenzyl)piperidine (CAS: 769944-72-1) : The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating tert-butoxy group. This difference may alter solubility and reactivity in nucleophilic environments .
- 4-(4-Fluorophenyl)piperidine : The fluorophenyl group provides moderate electron-withdrawing effects and enhanced metabolic stability, often seen in CNS-targeting drugs. The absence of a benzyl linker reduces steric hindrance compared to the tert-butoxybenzyl group .
- 1-t-Butyldioxymethyl-4-methylpiperidine : This compound, identified in coffee bean processing, has a dioxymethyl group that increases hydrophilicity, contrasting with the lipophilic tert-butoxybenzyl moiety .
Physical Properties
Limited data are available for this compound, but comparisons with analogous compounds reveal trends:
Conformational Analysis
- Piperidine Ring Puckering: Piperidine derivatives adopt chair conformations, as seen in crystallographic studies of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline. The tert-butoxybenzyl group at the 3-position likely stabilizes specific conformers through steric interactions .
- Intermolecular Interactions: Non-classical C–H⋯H contacts dominate in crystals of piperidine-based compounds, suggesting similar packing behavior for this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
